1-(2-(Pyridin-2-yl)ethyl)piperazine
Overview
Description
1-(2-(Pyridin-2-yl)ethyl)piperazine is a useful research compound. Its molecular formula is C11H17N3 and its molecular weight is 191.27 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary target of 1-(2-(Pyridin-2-yl)ethyl)piperazine is the α2-adrenergic receptor . This receptor plays a crucial role in the sympathetic nervous system, regulating the release of norepinephrine and controlling various physiological functions such as blood pressure and heart rate .
Biological Activity
1-(2-(Pyridin-2-yl)ethyl)piperazine is a compound with significant biological activity, particularly noted for its role as a ligand for serotonin receptors and its potential therapeutic applications in various medical fields. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and case studies.
Chemical Structure and Synthesis
This compound is characterized by its piperazine core linked to a pyridine moiety. The compound can be synthesized through various methods, including:
- Reactions involving pyridine derivatives : Utilizing reagents such as thiolates in the presence of activating agents like trifluoroacetic anhydride.
- Substituted derivatives : Variations have been synthesized to enhance biological activity, focusing on modifications to the piperazine and pyridine components.
Biological Activity Overview
The biological activities of this compound can be categorized into several key areas:
1. Serotonin Receptor Ligand Activity
The compound exhibits significant binding affinity for serotonin receptors, particularly the 5-HT1A and 5-HT2A subtypes. This property suggests potential applications in treating mood disorders and anxiety-related conditions.
2. Antimicrobial Properties
Research indicates that derivatives of this compound show antimicrobial activity against various pathogens. For example:
Compound | Target Pathogen | Minimum Inhibitory Concentration (MIC) |
---|---|---|
This compound | Mycobacterium tuberculosis | MIC values ranging from 3.45 μM to 4.41 μM |
Substituted derivatives | Staphylococcus aureus | MIC values around 15.625–62.5 μM |
These findings highlight the compound's potential as a scaffold for developing new antibiotics.
3. Neuroprotective Effects
Studies suggest that this compound may exert neuroprotective effects, making it a candidate for treating neurodegenerative diseases. Its mechanism involves modulation of neurotransmitter systems and reduction of oxidative stress in neuronal cells.
Case Study 1: Neuroprotection in Animal Models
In a study investigating the neuroprotective effects of this compound, researchers administered the compound to rodent models subjected to neurotoxic insults. The results indicated significant improvement in behavioral outcomes and reduced markers of neuronal injury compared to control groups.
Case Study 2: Antimicrobial Efficacy Against Mycobacterium tuberculosis
A series of experiments evaluated the efficacy of various piperazine derivatives against Mycobacterium tuberculosis. The study found that compounds with structural similarities to this compound exhibited promising anti-tubercular activity, with some derivatives achieving MIC values as low as 0.29 μM.
The mechanisms underlying the biological activities of this compound are multifaceted:
- Serotonergic Modulation : The compound's interaction with serotonin receptors influences mood regulation and anxiety responses.
- Antimicrobial Action : The exact mechanism against bacterial pathogens is still under investigation but may involve disruption of cell wall synthesis or interference with metabolic pathways.
- Neuroprotective Mechanisms : Involvement in reducing oxidative stress and promoting neuronal survival pathways has been suggested.
Properties
IUPAC Name |
1-(2-pyridin-2-ylethyl)piperazine | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3/c1-2-5-13-11(3-1)4-8-14-9-6-12-7-10-14/h1-3,5,12H,4,6-10H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJUNCRDVGUBYCB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CCC2=CC=CC=N2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70213160 | |
Record name | Piperazine, 2-pyridylethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70213160 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
63732-26-3, 53345-15-6 | |
Record name | Piperazine, 2-pyridylethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063732263 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Piperazine, 2-pyridylethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70213160 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 53345-15-6 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.